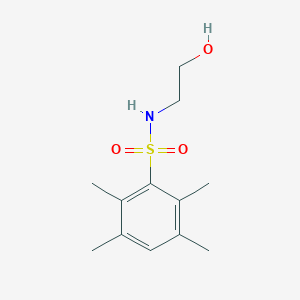
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide (HEPT) is a sulfonamide compound that has been widely studied for its potential application in various fields of science, including biochemistry, pharmacology, and materials science. HEPT has been used as a reagent for the synthesis of other compounds, and has also been investigated for its biological properties, including its mechanism of action and its effects on biochemical and physiological systems.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and urease.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to changes in pH in the body. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been shown to have an effect on the activity of other enzymes, such as acetylcholinesterase and urease, which can have an impact on various physiological processes.
実験室実験の利点と制限
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized and purified. However, N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several potential future directions for research on N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide, including its potential application as a corrosion inhibitor and as a catalyst for various chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide and its effects on biochemical and physiological systems. Further studies may also investigate the potential use of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide in drug discovery and development, as well as its potential as a therapeutic agent for various medical conditions.
合成法
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
科学的研究の応用
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, such as sulfonamide-containing polymers and metal complexes. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been studied for its potential application as a corrosion inhibitor and as a catalyst for various chemical reactions.
特性
製品名 |
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
分子式 |
C12H19NO3S |
分子量 |
257.35 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-8-7-9(2)11(4)12(10(8)3)17(15,16)13-5-6-14/h7,13-14H,5-6H2,1-4H3 |
InChIキー |
AAZQORJOMPWIFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCO)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272122.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272134.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272137.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)